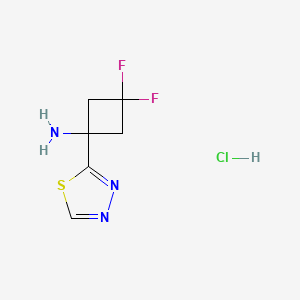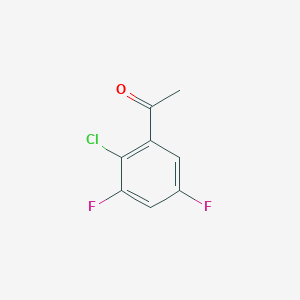
2'-Chloro-3',5'-difluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-3’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,2,2-trifluoroacetophenone with chlorine gas under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 2’-Chloro-3’,5’-difluoroacetophenone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Chloro-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Common Reagents and Conditions:
Difluoromethylation: Using reagents like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in the presence of phenol derivatives.
Baylis-Hillman Reaction: Involving fluoroalkyl ketones to obtain chlorodifluoromethyl-containing products.
Major Products:
Aryl Difluoromethyl Ethers: Formed through difluoromethylation reactions.
Chlorodifluoromethyl Derivatives: Obtained from the Baylis-Hillman reaction.
Aplicaciones Científicas De Investigación
2’-Chloro-3’,5’-difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various fluorinated compounds and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-3’,5’-difluoroacetophenone involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- 2-Chloro-2,2-difluoroacetophenone
- 2,2-Difluoroacetophenone
- 2-Chloro-3,5-difluorophenol
Comparison: 2’-Chloro-3’,5’-difluoroacetophenone is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. For instance, the presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable reagent in organic synthesis .
This comprehensive overview highlights the significance of 2’-Chloro-3’,5’-difluoroacetophenone in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H5ClF2O |
|---|---|
Peso molecular |
190.57 g/mol |
Nombre IUPAC |
1-(2-chloro-3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
Clave InChI |
VZIDXGZZJBYOSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


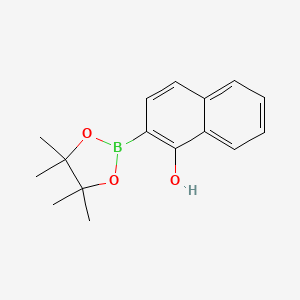
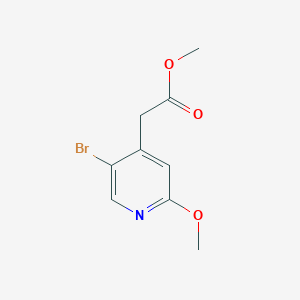
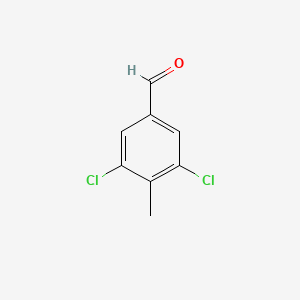
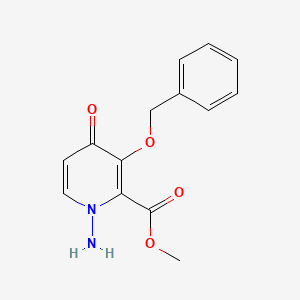
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
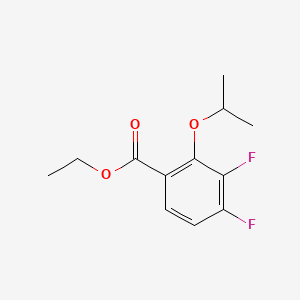
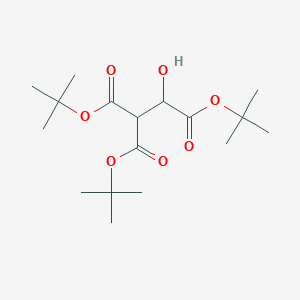
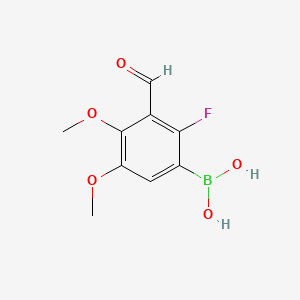
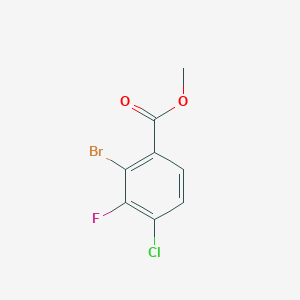
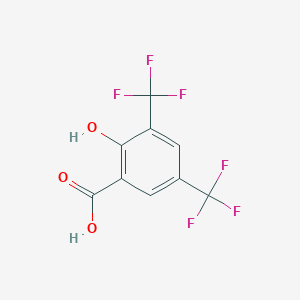
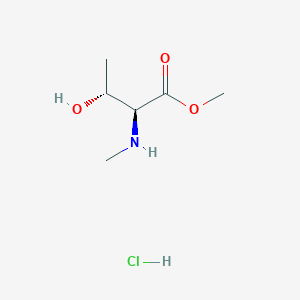
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
